molecular formula C6H6O2S2 B13533836 (3-Thienylsulfanyl)acetic acid CAS No. 6267-14-7

(3-Thienylsulfanyl)acetic acid

Cat. No.: B13533836
CAS No.: 6267-14-7
M. Wt: 174.2 g/mol
InChI Key: ATHLFBNYRZPOKN-UHFFFAOYSA-N
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Description

2-(Thiophen-3-ylthio)acetic acid is an organic compound that features a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-ylthio)acetic acid typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This process generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the polymerization of methyl 2-(thiophen-3-yl)acetate using oxidative coupling polymerization in chloroform with ferric chloride as a catalyst .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions. For instance, the commercial synthesis of thiophene itself is carried out by cyclization of butane, butadiene, or butenes with sulfur .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-ylthio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-ylthio)acetic acid involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which can modify its chemical structure and activity .

Comparison with Similar Compounds

Uniqueness: 2-(Thiophen-3-ylthio)acetic acid is unique due to the presence of both a thiophene ring and a thioether linkage, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives .

Properties

CAS No.

6267-14-7

Molecular Formula

C6H6O2S2

Molecular Weight

174.2 g/mol

IUPAC Name

2-thiophen-3-ylsulfanylacetic acid

InChI

InChI=1S/C6H6O2S2/c7-6(8)4-10-5-1-2-9-3-5/h1-3H,4H2,(H,7,8)

InChI Key

ATHLFBNYRZPOKN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1SCC(=O)O

Origin of Product

United States

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